4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
CAS No.: 76472-28-1
Cat. No.: VC0006037
Molecular Formula: C14H14N4O4S
Molecular Weight: 334.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76472-28-1 |
---|---|
Molecular Formula | C14H14N4O4S |
Molecular Weight | 334.35 g/mol |
IUPAC Name | (4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
Standard InChI | InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |
Standard InChI Key | YFUQTMNUQVFBBS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Chemical Characteristics
Physicochemical Properties
Key properties include:
Property | Value | Method/Source |
---|---|---|
LogP (XLogP3-AA) | 0.4 | Computed |
Hydrogen bond donors | 3 | PubChem |
Hydrogen bond acceptors | 6 | PubChem |
Rotatable bonds | 5 | PubChem |
Solubility | >10 mM in DMSO | VulcanChem |
The low partition coefficient (LogP) indicates moderate hydrophilicity, aligning with its methanesulfonate salt formulation.
Biological Activity and Mechanism of Action
Protease Inhibition Profile
ONO-3307 competitively inhibits serine proteases through reversible binding to their catalytic triads. Inhibition constants (Kᵢ) for key targets are:
Enzyme | Kᵢ (μM) | Biological Role |
---|---|---|
Trypsin | 0.048 | Protein digestion, inflammation |
Thrombin | 0.18 | Fibrin formation, platelet activation |
Plasma kallikrein | 0.29 | Bradykinin release, inflammation |
Plasmin | 0.31 | Fibrinolysis |
Pancreatic kallikrein | 3.6 | Blood pressure regulation |
Chymotrypsin | 47 | Protein digestion |
Source: Matsuoka et al. (1989)
The nanomolar-range Kᵢ values for thrombin and plasmin underscore its potency in modulating coagulation and fibrinolysis.
Cellular and Tissue-Level Effects
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Leukocyte Modulation: Suppresses elastase release from N-formyl-Met-Leu-Phe (fMLP)-activated neutrophils (IC₅₀ = 1.2 μM) and inhibits tissue thromboplastin release from endotoxin-stimulated monocytes .
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Antithrombotic Action: In a rabbit model of DIC, continuous infusion (10 mg/kg/hr) abolished fibrin deposition in kidneys and lungs, outperforming gabexate mesilate at higher doses .
Research Findings and Experimental Data
In Vitro Studies
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Enzyme Kinetics: Lineweaver-Burk plots confirm competitive inhibition for thrombin (Kᵢ = 0.18 μM) and non-competitive inhibition for chymotrypsin .
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Cellular Assays: Reduces tissue factor expression on leukocytes by 85% at 10 μM, mitigating procoagulant activity in endotoxemia .
In Vivo Efficacy
Model | Dose (mg/kg/hr) | Outcome |
---|---|---|
Endotoxin-induced DIC | 10 | Complete inhibition of fibrin deposition |
Arterial thrombosis | 10 | 78% reduction in thrombus weight |
Venous thrombosis | 50 | 65% clot dissolution vs. control |
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